But-2-en-1,4-diyldiacetat

Übersicht

Beschreibung

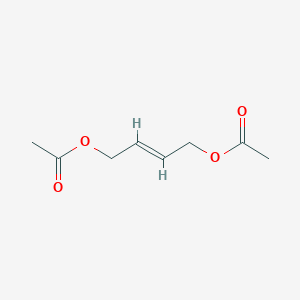

It is a colorless to yellow sticky oil or semi-solid that is used in various chemical synthesis processes . This compound is characterized by its two acetate groups attached to a butene backbone, making it a versatile intermediate in organic chemistry.

Wissenschaftliche Forschungsanwendungen

But-2-ene-1,4-diyl diacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Polymer Chemistry: It is used in ring-opening metathesis polymerization (ROMP) and other olefin metathesis reactions to produce high molecular weight polymers.

Chemical Research: The compound is utilized in studying reaction mechanisms and developing new catalytic processes.

Wirkmechanismus

Target of Action

But-2-ene-1,4-diyl diacetate is a chemical compound with the molecular formula C8H12O4

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For But-2-ene-1,4-diyl diacetate, it is recommended to be stored in a dry environment at a temperature between 2-8°C . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: But-2-ene-1,4-diyl diacetate is typically synthesized through the esterification of 1,4-butanediol with acetic anhydride. The reaction is usually carried out under anhydrous conditions with an acid catalyst to facilitate the esterification process . The reaction conditions often involve moderate temperatures to ensure complete conversion of the diol to the diacetate.

Industrial Production Methods: In an industrial setting, the production of but-2-ene-1,4-diyl diacetate follows similar principles but on a larger scale. The process involves the continuous feeding of 1,4-butanediol and acetic anhydride into a reactor, where the reaction is catalyzed by an acid such as sulfuric acid. The product is then purified through distillation to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: But-2-ene-1,4-diyl diacetate undergoes various chemical reactions, including:

Isomerization: This compound can be isomerized using catalysts such as Grubbs G2 and Hoveyda-Grubbs HG2, leading to rapid isomerization with high yields.

Hydrolysis: The diacetate can be hydrolyzed to yield 1,4-butanediol and acetic acid under acidic or basic conditions.

Common Reagents and Conditions:

Isomerization: Catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 in solvents such as benzotrifluoride (BTF) or dichloromethane (DCM).

Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

1,4-Butanediol diacetate: Similar in structure but lacks the double bond present in but-2-ene-1,4-diyl diacetate.

2-Butene-1,4-diol diacetate: Another isomer with different spatial arrangement of atoms.

Uniqueness: But-2-ene-1,4-diyl diacetate is unique due to its double bond, which imparts distinct reactivity and makes it suitable for specific catalytic processes such as olefin metathesis . This differentiates it from other similar compounds that may not possess the same level of reactivity or versatility in chemical synthesis.

Biologische Aktivität

But-2-ene-1,4-diyl diacetate, with the molecular formula CHO, is a compound that has garnered attention in various fields of chemical research, particularly in organic synthesis and polymer chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific studies.

Overview of But-2-ene-1,4-diyl diacetate

But-2-ene-1,4-diyl diacetate is a colorless to yellow sticky oil or semi-solid. It is primarily synthesized through the esterification of 1,4-butanediol with acetic anhydride under controlled conditions. The compound is notable for its participation in olefin metathesis reactions and serves as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Target of Action : The compound acts as a substrate in various catalytic reactions, particularly those involving Grubbs catalysts (G1, G2) and Hoveyda-Grubbs catalysts (HG2). These catalysts facilitate the isomerization and metathesis processes essential for organic synthesis.

Action Environment : The efficacy of But-2-ene-1,4-diyl diacetate is influenced by environmental factors such as temperature and solvent choice. For instance, reactions conducted in benzotrifluoride (BTF) have shown significantly higher initial rates compared to those in dichloromethane (DCM) .

1. Organic Synthesis

But-2-ene-1,4-diyl diacetate is utilized as a model substrate for studying isomerization reactions. Its unique structure allows it to undergo transformations that are crucial for developing new synthetic methodologies .

2. Polymer Chemistry

The compound plays a vital role in ring-opening metathesis polymerization (ROMP), where it contributes to the formation of high molecular weight polymers. Studies indicate that using BTF as a solvent can enhance yields and reaction rates in ROMP processes .

3. Catalytic Reactions

The compound has been investigated for its role in cross-metathesis reactions with renewable resources. One study demonstrated that the cross-metathesis of methyl oleate with But-2-ene-1,4-diyl diacetate resulted in significant yields under optimized conditions using ruthenium catalysts .

Case Study 1: Isomerization Reactions

A systematic study evaluated the performance of different solvents on the isomerization of (Z)-but-2-ene-1,4-diyl diacetate using various catalysts. The findings indicated that BTF provided higher conversion rates compared to DCM:

| Solvent | Catalyst | Rate Constant (min) | Conversion at 20 min (%) | Conversion at 72 h (%) |

|---|---|---|---|---|

| BTF | G2 | 0.070 | 70 | 89 |

| DCM | G2 | 0.021 | 5 | 93 |

| BTF | HG2 | 0.092 | 77 | 88 |

| DCM | HG2 | 0.009 | 2 | 93 |

This table illustrates the superior performance of BTF over DCM in facilitating faster reactions and higher yields .

Case Study 2: Cross-Metathesis

In another investigation focusing on the cross-metathesis reaction between methyl oleate and But-2-ene-1,4-diyl diacetate, researchers optimized conditions to achieve high selectivity and conversion rates. The results showed that increasing temperature enhanced cross-metathesis yields while decreasing unwanted self-metathesis products:

| Catalyst Loading (mol%) | Conversion (%) |

|---|---|

| 0.1 | 15 |

| 0.5 | 50 |

| 1.5 | >92 |

This study highlights the compound's utility in sustainable chemical processes by utilizing renewable feedstocks .

Eigenschaften

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the significance of But-2-ene-1,4-diyl diacetate in olefin metathesis reactions?

A1: But-2-ene-1,4-diyl diacetate serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts, specifically the second-generation (G2) and Hoveyda-Grubbs (HG2) catalysts []. These reactions are crucial in organic synthesis for rearranging double bonds within a molecule.

Q2: How does Benzotrifluoride (BTF) compare to Dichloromethane (DCM) as a solvent for isomerization reactions involving But-2-ene-1,4-diyl diacetate?

A2: Research indicates that Benzotrifluoride (BTF) is a viable and potentially advantageous alternative to Dichloromethane (DCM) for isomerization reactions of But-2-ene-1,4-diyl diacetate catalyzed by G2 and HG2 catalysts []. The study showed that reactions performed in BTF exhibited significantly faster initial rates compared to DCM, achieving high yields within shorter reaction times []. This finding highlights the potential of BTF as a more environmentally friendly solvent option for olefin metathesis reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.